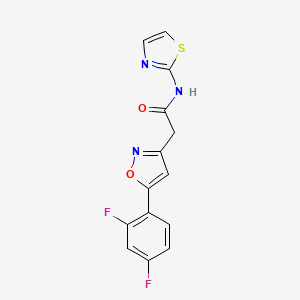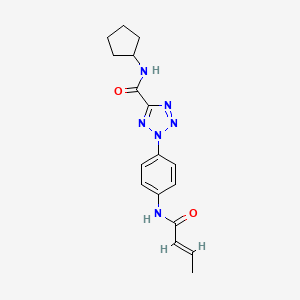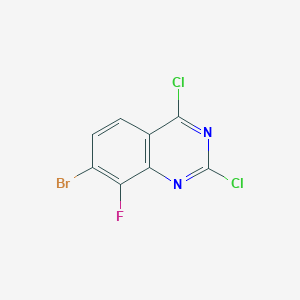![molecular formula C22H23F2N5OS B2671500 (2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034260-07-4](/img/structure/B2671500.png)
(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of Selectfluor, a reagent used for electrophilic di- and monofluorinations . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a difluoromethylthio group attached to a phenyl ring, a piperazine ring, and a tetrahydropyrazino[1,2-b]indazole group.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the difluoromethyl group can participate in various reactions such as electrophilic, nucleophilic, radical, and cross-coupling methods .科学的研究の応用
Synthesis and Biological Activity
Research on compounds structurally related to "(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone" often focuses on their synthesis and evaluation for biological activities. For instance, novel pyrazole and isoxazole derivatives have been synthesized and characterized, showing promising antibacterial and antifungal activities (Sanjeeva et al., 2022). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Spectroscopic Characterization
The absorption and emission spectroscopic characterization of phenyl-isoalloxazine derivatives provide insights into their optical properties. This research has implications for understanding the photophysical behaviors of related compounds, which could be relevant for applications in optical materials and sensors (Shirdel et al., 2006).
Anticancer and Antiviral Activity
Some derivatives similar in structure have been evaluated for their anticancer and antiviral activities. For example, triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, highlighting their potential as scaffolds for developing new antimicrobial and possibly anticancer agents (Nagaraj et al., 2018). Additionally, research into pyrazino[1,2-b]indazol derivatives revealed promising in vitro anticoronavirus and antitumoral activities, suggesting their utility in addressing viral infections and cancer (Jilloju et al., 2021).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds provide foundational knowledge for exploring their utility in various scientific applications. Research on synthesizing ester and amide derivatives of certain carboxylic acids, including studies on their anticancer activity, exemplifies the ongoing efforts to expand the repertoire of biologically active compounds (Inceler et al., 2013).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
特性
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5OS/c23-22(24)31-18-8-4-2-6-16(18)21(30)28-13-11-27(12-14-28)20-19-15-5-1-3-7-17(15)26-29(19)10-9-25-20/h2,4,6,8-10,22H,1,3,5,7,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTAGQGKSATTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2671417.png)
![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)





![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671438.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)